molecular formula C26H30O6 B1233633 Kurarinone

Kurarinone

Cat. No.: B1233633
M. Wt: 438.5 g/mol
InChI Key: LTTQKYMNTNISSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kurarinone can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the prenylation of flavanone using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification from the roots of Sophora flavescens. The process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Kurarinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Kurarinone exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Kurarinone is unique among flavanones due to its prenylated structure, which enhances its bioactivity. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3

InChI Key

LTTQKYMNTNISSZ-UHFFFAOYSA-N

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Synonyms

kurarinone
norkurarinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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